Majantol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Majantol as a Fragrance and Flavor Additive:

Majantol, also known as 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-en-1-one, is a synthetic fragrance and flavoring agent. While its primary use is in commercial applications like perfumes and food additives, it has also been the subject of some scientific research. Studies have investigated its potential applications as a:

- Flavoring agent: Research suggests Majantol contributes to the "green", "herbal", and "floral" notes found in various food products [].

- Perfume ingredient: Studies have explored the use of Majantol and its analogs in creating new and more diverse fragrance profiles [, ].

Majantol and Bioisosterism:

Bioisosterism refers to the concept of replacing one atom with another in a molecule while maintaining similar properties. In this context, researchers have studied Majantol as a potential bioisostere for other fragrance and flavor compounds. This research explores the possibility of creating new molecules with similar sensory properties but potentially different safety profiles [].

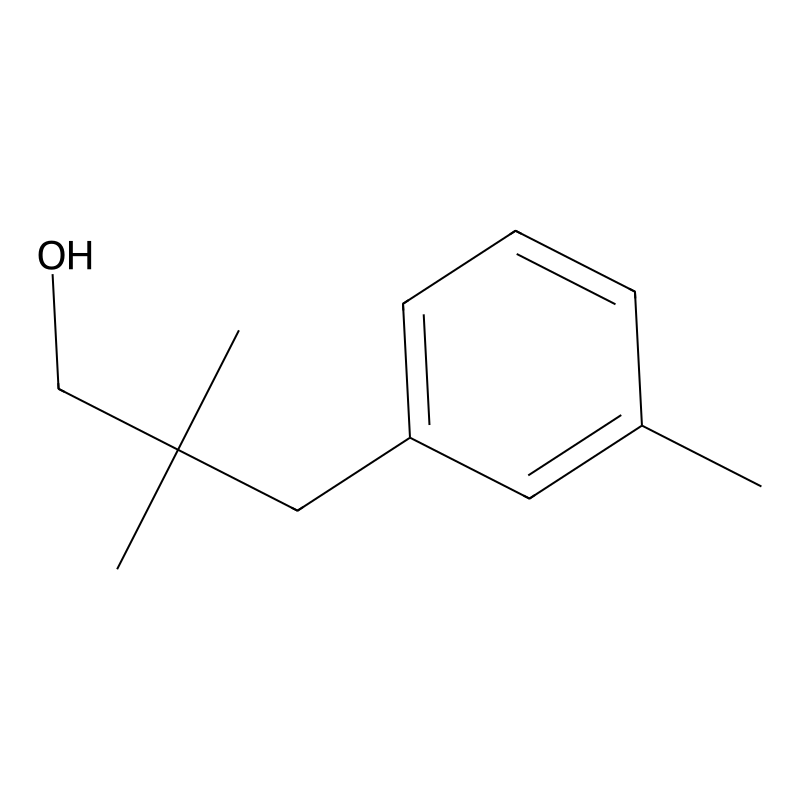

Majantol, chemically known as 3-methyl-2-(3-methylphenyl)propanal, is a synthetic compound primarily utilized in the fragrance industry. It possesses a complex olfactory profile characterized by intensely floral, slightly fruity, and amber notes, making it a desirable ingredient in perfumes, cosmetics, and personal care products . The molecular formula of Majantol is , and it is classified as an aldehyde due to the presence of the aldehyde functional group in its structure .

Majantol interacts with olfactory receptors in the nose, triggering a perception of a floral scent, particularly reminiscent of lily of the valley []. The specific mechanism of interaction between Majantol and olfactory receptors is not fully understood but likely involves hydrophobic interactions and complementary shapes between the molecule and the receptor site.

- Reduction: Majantol can be reduced to form alcohols using reducing agents like sodium borohydride. This reaction typically involves the conversion of the aldehyde group to a primary alcohol.

- Oxidation: Although Majantol is already an aldehyde, under certain conditions, it can be oxidized further to form carboxylic acids.

- Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules or polymers.

Majantol exhibits notable biological activities. Research indicates that it may have antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth . Additionally, due to its use in personal care products, there are concerns regarding skin irritation and potential allergic reactions. Studies have shown that Majantol can cause mild skin irritation upon contact and may be harmful to aquatic life with long-lasting effects .

Majantol can be synthesized through several methods:

- Reaction of 3-Methylbenzyl Chloride with 2-Methylpropanal: This method involves the nucleophilic substitution of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide as a catalyst. The resulting aldehyde can then be reduced to form Majantol .

- Reduction of Aldehyde Precursors: As mentioned earlier, reduction techniques using sodium borohydride or lithium aluminum hydride can convert suitable aldehyde precursors into Majantol.

Majantol is primarily used in:

- Fragrance Industry: Due to its appealing scent profile, Majantol is extensively used in perfumes and scented products.

- Cosmetics: It is incorporated into various cosmetic formulations for its fragrance properties.

- Personal Care Products: Commonly found in soaps and lotions, enhancing the sensory experience of these products .

Studies on Majantol's interactions focus on its potential effects on human health and the environment. Notably:

- Skin Sensitization: There are documented cases of contact allergies associated with Majantol, highlighting the importance of understanding its allergenic potential during formulation development .

- Aquatic Toxicity: Research indicates that Majantol may pose risks to aquatic ecosystems due to its long-lasting effects in water bodies .

Several compounds exhibit structural and functional similarities to Majantol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylbenzaldehyde | Aromatic compound with a similar scent profile. | |

| Vanillin | Known for its sweet aroma; used in food and fragrances. | |

| Ethyl Vanillin | A synthetic flavoring agent with a stronger scent than vanillin. |

Majantol stands out due to its unique combination of floral and fruity notes that differentiate it from these similar compounds. Its specific applications in personal care products also highlight its commercial relevance compared to others that may have broader uses.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.